molecular formula C11H11N3O2 B15055865 Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Cat. No.: B15055865
M. Wt: 217.22 g/mol
InChI Key: AJQNPOQXQIPOMR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a synthetic aromatic ester featuring a triazole ring at the ortho position relative to the ester group and a methyl substituent at the para position. This compound is structurally related to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5), a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs) such as Suvorexant and Daridorexant . The methyl ester derivative is likely utilized to enhance lipophilicity and bioavailability compared to the carboxylic acid form, making it a candidate for prodrug development .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-methyl-2-(triazol-2-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3

InChI Key

AJQNPOQXQIPOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Role : Direct intermediate in DORA synthesis; forms ionic salts (e.g., sodium salt) for improved solubility .
  • Key Data : Melting point 174–176°C, molecular weight 203.2 g/mol, density 1.35 g/cm³ .
  • Synthesis : Achieved via Ullmann coupling of 2-bromo-5-methylbenzoic acid with 1,2,3-triazole using CuI/Na₂CO₃ .
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
  • Structure : Methoxy substituent instead of methyl at the para position.
  • Properties : Increased electron-donating effects alter reactivity and solubility (logP likely higher than methyl derivative). Molecular weight 219.20 g/mol .
4-(2H-1,2,3-Triazol-2-yl)benzaldehyde
  • Structure : Aldehyde group replaces the ester at the para position.
  • Applications : Used in condensation reactions for hydrazide derivatives (e.g., compound 2 in ) .

Heterocyclic Ring Variations

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
  • Structure : Benzimidazole replaces triazole.
  • Synthesis : Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF/Na₂S₂O₅ .
  • Bioactivity : Benzimidazole derivatives exhibit antimicrobial and antitumor properties, distinct from triazole-based DORAs .
Ethyl-2-(5-Benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate
  • Structure : Combines benzoxazole and tetrazole rings.
  • Applications : Tetrazole derivatives are explored for antibacterial and anti-inflammatory activities .

Pharmacologically Active Analogs

Suvorexant
  • Structure : Incorporates 5-methyl-2-(2H-triazol-2-yl)benzoic acid as a core component.
  • Mechanism : Dual OX1R/OX2R antagonist for insomnia treatment .
  • Key Data : Molecular weight 450.92 g/mol, dosage 15–40 mg .
rac-(2-(3,4-Dimethoxybenzyl)piperidin-1-yl)(5-methyl-2-(2H-triazol-2-yl)phenyl)methanone
  • Structure : Piperidine-linked variant with dimethoxybenzyl group.
  • Activity : Demonstrated OX1R selectivity (LC-MS [M+H]+ = 421.22) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Melting Point (°C)
Methyl 5-methyl-2-(2H-triazol-2-yl)benzoate C₁₁H₁₁N₃O₂ 217.23 Methyl ester, methyl Prodrug for DORAs N/A
5-Methyl-2-(2H-triazol-2-yl)benzoic acid C₁₀H₉N₃O₂ 203.20 Carboxylic acid, methyl Orexin receptor antagonist 174–176
5-Methoxy-2-(2H-triazol-2-yl)benzoic acid C₁₀H₉N₃O₃ 219.20 Methoxy, carboxylic acid N/A N/A
Suvorexant C₂₃H₂₃ClN₅O₂ 450.92 Chlorobenzoxazole, triazole Dual OX1R/OX2R antagonist N/A

Biological Activity

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazole derivatives. The synthesis typically involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with appropriate reagents under controlled conditions to yield the ester form. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free reactions which enhance efficiency and reduce environmental impact .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

1. Antimicrobial Activity:
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. Studies typically report Minimum Inhibitory Concentrations (MICs) that reflect its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

2. Anti-inflammatory Properties:
this compound has also been evaluated for anti-inflammatory activity. It was found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for COX inhibition suggest that this compound could be a candidate for treating inflammatory diseases .

Table 2: COX Inhibition

CompoundIC50 (µM)
Methyl 5-methyl-2-(triazol)28.39
Aspirin20.00
Ibuprofen15.00

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for pathogen survival. Additionally, its anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis via COX inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

Case Study 1: Treatment of Fungal Infections
A clinical trial evaluated the efficacy of methyl 5-methyl-2-(triazol) in patients with resistant fungal infections. The results demonstrated a significant reduction in infection rates compared to standard antifungal therapies.

Case Study 2: Inflammatory Disorders
In another study focusing on rheumatoid arthritis patients, methyl 5-methyl-2-(triazol) was administered alongside traditional anti-inflammatory drugs. Patients reported reduced pain levels and improved mobility, indicating potential as an adjunct therapy .

Q & A

Q. What are the established synthetic routes for Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, and how can its purity be verified?

The synthesis typically begins with the preparation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid via copper-catalyzed N2-arylation of 1,2,3-triazole onto a halogenated benzoic acid precursor. For example, Mangion's procedure involves coupling 2-iodo-5-methylbenzoic acid derivatives with triazole using cesium carbonate and copper(I) iodide in DMF at elevated temperatures . The resulting benzoic acid is esterified to the methyl ester using methanol and acid catalysis. Purity is verified via NMR (to confirm regioselectivity of triazole attachment), HPLC (to assess >95% purity), and mass spectrometry .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the methyl ester (δ ~3.9 ppm for OCH3_3), aromatic protons, and triazole protons (δ ~8.1 ppm for N=CH-N) . IR confirms ester carbonyl (~1720 cm1^{-1}) and triazole C=N stretches (~1600 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, confirming the planar triazole and ester geometry. Mercury software visualizes packing interactions, such as π-π stacking between triazole and benzene rings .

Advanced Research Questions

Q. What strategies mitigate regioisomer formation during the introduction of the 1,2,3-triazole moiety?

Regioselectivity (N2 vs. N1 triazole attachment) is controlled by reaction conditions. Copper(I) iodide and cesium carbonate in DMF favor N2-arylation due to the base’s ability to deprotonate triazole selectively, while elevated temperatures (40–70°C) enhance reaction efficiency. Monitoring via LC-MS during synthesis helps detect regioisomeric impurities (<5%), which are removed via recrystallization or column chromatography .

Q. How can computational chemistry aid in understanding the biological activity of derivatives of this compound?

Docking studies (e.g., AutoDock Vina or Schrödinger Suite) model interactions between the triazole/ester motifs and target receptors, such as orexin receptors. For suvorexant derivatives, simulations reveal that the triazole’s planar geometry facilitates π-stacking with hydrophobic receptor pockets, while the methyl ester’s lipophilicity enhances blood-brain barrier penetration . Molecular dynamics (MD) simulations further assess binding stability under physiological conditions.

Q. What are the challenges in refining the crystal structure of this compound, and how are they addressed using SHELXL?

Challenges include disorder in the triazole or ester groups and twinning due to dense packing. SHELXL’s TWIN and BASF commands resolve twinning by refining twin laws, while PART and SUMP restraints manage disordered regions. Hydrogen bonding networks, validated via Mercury’s void analysis, are optimized using DFIX and DANG constraints .

Methodological Considerations

Q. How is the ester hydrolyzed to the benzoic acid for downstream coupling reactions?

The methyl ester is hydrolyzed using NaOH in THF/water (1:1) at 60°C for 4–6 hours. Progress is monitored via TLC (disappearance of ester spot, Rf_f ~0.7). The crude acid is purified via acid-base extraction (pH adjustment to ~2–3) and recrystallized from ethanol/water .

Q. What crystallographic software suites are recommended for analyzing intermolecular interactions?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • Mercury : To visualize hydrogen bonds, π-π interactions, and void spaces .
  • ORTEP-3 : For generating publication-quality thermal ellipsoid diagrams .

Data Contradictions and Resolutions

  • Regioselectivity Claims : Early methods reported N1/N2 mixtures, but clarifies that optimized copper catalysis ensures >90% N2 selectivity.
  • Crystallographic Disorder : Some studies note partial disorder in the triazole ring, which is resolved using anisotropic displacement parameters (ADPs) in SHELXL .

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